molecular formula C17H24N6O4 B2475177 tert-butyl 2-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate CAS No. 2034207-20-8

tert-butyl 2-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate

Cat. No.: B2475177
CAS No.: 2034207-20-8
M. Wt: 376.417
InChI Key: FCTRAAJGMIJITO-UHFFFAOYSA-N
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Description

Tert-butyl 2-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C17H24N6O4 and its molecular weight is 376.417. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • tert-butyl 2-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate and its analogs are synthesized and characterized for potential biological activities. For instance, novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties, including compounds related to this compound, have been synthesized. These compounds have been tested for antitumor activity toward various cell lines (Maftei et al., 2013).

Chemical Structure Analysis

  • The chemical structure of this compound and its derivatives have been analyzed using various techniques. For example, the structure of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate was determined by analyzing the dihedral angles between different rings in its structure (Richter et al., 2009).

Pharmacological Applications

  • Some derivatives of this compound have been investigated for their pharmacological potential. For instance, a study explored the in vitro metabolism of a novel dipeptidyl peptidase-4 inhibitor, closely related to the chemical structure , using rat liver microsomes (Yoo et al., 2008).

Biological Evaluation

  • Compounds structurally related to this compound have been synthesized and biologically evaluated for their potential as antitumor agents. These evaluations involve assessing their effect on various cancer cell lines, showcasing their potential use in medical applications (Maftei et al., 2016).

Chemical Properties

  • The chemical properties and reactions of this compound derivatives, including insights into their absorption characteristics and molecular orbital correlations, have been studied. This includes analysis of their fluorescence spectral characteristics in various solvents, contributing to understanding their chemical behavior (Ge et al., 2014).

Properties

IUPAC Name

tert-butyl 2-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methylcarbamoyl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O4/c1-17(2,3)26-16(25)23-7-5-6-12(23)15(24)18-9-13-20-14(21-27-13)11-8-19-22(4)10-11/h8,10,12H,5-7,9H2,1-4H3,(H,18,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTRAAJGMIJITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NCC2=NC(=NO2)C3=CN(N=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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